4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide
Description
4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide is a pyridine derivative featuring a tetrahydro-pyran ring substituted at the 4-position of the pyridine core, with the nitrogen atom oxidized to an N-oxide. The tetrahydro-pyran moiety, a cyclic ether, likely enhances lipophilicity and metabolic stability compared to simpler pyridine derivatives. This analysis compares its hypothetical properties and synthesis with structurally related pyridine 1-oxide analogs documented in the literature.
Structure
3D Structure
Properties
IUPAC Name |
4-(2,6-dimethyloxan-4-yl)-1-oxidopyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-7-12(8-10(2)15-9)11-3-5-13(14)6-4-11/h3-6,9-10,12H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEIANNQTQKHAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)C2=CC=[N+](C=C2)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide is a compound with a unique structure that combines features of both pyridine and tetrahydropyran. Its molecular formula is C12H17NO2, and it has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and interaction data.
Chemical Structure and Properties
The compound features a pyridine ring substituted at the 4-position with a 2,6-dimethyl-tetrahydropyran moiety. The presence of the nitrogen atom in the pyridine ring allows for nucleophilic substitution reactions, while the tetrahydropyran ring may undergo various transformations under specific conditions.
| Property | Value |
|---|---|
| Molecular Formula | C12H17NO2 |
| Molecular Weight | 207.27 g/mol |
| CAS Number | 1210911-04-8 |
Biological Activity Overview
Preliminary studies suggest that compounds structurally similar to this compound exhibit significant interactions with biological macromolecules. These interactions are crucial for understanding its mechanism of action and therapeutic potential.
The biological activity of this compound is likely mediated through its ability to interact with various enzymes and receptors. For instance, similar compounds have been identified as inhibitors of the ALK5 receptor, which plays a critical role in the pathogenesis of diseases such as cancer and fibrosis .
Case Studies and Research Findings
- ALK5 Inhibition : A study on derivatives of pyridine-based compounds demonstrated that certain structures could inhibit ALK5 autophosphorylation effectively. For example, compound 8h showed an IC50 value of 25 nM against ALK5 and significantly inhibited tumor growth in xenograft models without notable toxicity .
- Antimicrobial Activity : Research into related pyridine derivatives has shown promising antibacterial activity against various Gram-positive bacteria. The time-growth kinetics indicated that these compounds could serve as effective antimicrobial agents, demonstrating concentration-dependent efficacy .
- Toxicity Profile : A toxicity study on similar compounds indicated favorable safety profiles when administered orally in mice at high doses (up to 40 mg/kg), suggesting that structural modifications could lead to therapeutically viable candidates with reduced toxicity .
Potential Applications
The unique structural features of this compound suggest potential applications in:
- Cancer Therapy : As an ALK5 inhibitor, it may provide a novel approach to cancer treatment by targeting pathways involved in tumor growth.
- Antibacterial Agents : Its antimicrobial properties could be explored for developing new antibiotics against resistant bacterial strains.
- Drug Design : The compound's reactivity offers opportunities for synthesizing derivatives with enhanced biological activities.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a drug candidate due to its ability to interact with biological targets. Research indicates that derivatives of pyridine and related compounds exhibit various pharmacological activities, including:
- Antimicrobial Activity : Studies have shown that pyridine derivatives can inhibit bacterial growth, suggesting potential use in developing new antibiotics.
- Anti-inflammatory Properties : Some derivatives have demonstrated the ability to reduce inflammation, which is crucial for treating chronic diseases.
Organic Synthesis
4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide serves as an important intermediate in organic synthesis. Its applications include:
- Synthesis of Complex Molecules : The compound can be used in the synthesis of complex natural products and pharmaceuticals through various reactions such as:
- Cycloadditions : Useful in creating cyclic structures that are prevalent in many biologically active compounds.
- Functionalization Reactions : It can undergo transformations to introduce functional groups necessary for further chemical modifications.
Catalysis
The compound has been investigated for its role in catalysis, particularly in metal-ligand cooperation mechanisms. This includes:
- Hydrogenation Reactions : Research indicates that it can facilitate hydrogenation processes, which are critical in the synthesis of saturated compounds from unsaturated precursors.
Case Studies
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyridine 1-oxide derivatives exhibit diverse properties depending on substituents. Key analogs include:
Physical and Chemical Properties
Data Table: Comparative Overview of Pyridine 1-Oxide Derivatives
Notes
- Limitations : Direct data on this compound are absent in the evidence; comparisons rely on structural analogs.
- Research Gaps : Empirical studies on the target compound’s synthesis, stability, and bioactivity are needed to validate hypotheses.
Q & A
Basic: What are the essential safety protocols for handling 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as pyridine derivatives are known irritants .
- Ventilation: Use fume hoods to minimize inhalation exposure; monitor airborne concentrations with gas detectors.
- Emergency Measures: In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention. Store compounds away from oxidizers and reducing agents to avoid reactive hazards .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm substituent positions and stereochemistry. For example, pyridine 1-oxide derivatives typically show downfield shifts for protons adjacent to the N-oxide group .
- X-ray Crystallography: Resolve crystal structures to verify the tetrahydro-pyranyl group’s conformation and intermolecular interactions (e.g., hydrogen bonding) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Oxidation Step: Use meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–5°C to selectively oxidize pyridine to the N-oxide while minimizing side reactions. A 2:1 molar ratio of m-CPBA to substrate is typical .
- Purification: Employ flash chromatography (e.g., silica gel, CHCl/MeOH 97:3) to isolate the product. Monitor by TLC (R ~0.3 in CHCl/MeOH 9:1).
- Reaction Table:
| Parameter | Condition | Impact on Yield |
|---|---|---|
| Solvent | CHCl | Maximizes solubility |
| Temperature | 0–5°C | Reduces overoxidation |
| m-CPBA Stoichiometry | 2 equivalents | Ensures complete conversion |
Advanced: How should researchers address discrepancies in spectral data during structural elucidation?
Methodological Answer:
- Cross-Validation: Compare NMR data with structurally analogous compounds (e.g., 4-tert-butylpyridine 1-oxide ). For instance, the N-oxide group causes characteristic deshielding of adjacent protons.
- Impurity Analysis: Use HPLC (C18 column, acetonitrile/water gradient) to detect byproducts. Adjust purification parameters if unexpected peaks persist .
- Computational Modeling: Perform DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .
Advanced: What strategies mitigate byproduct formation during the introduction of the tetrahydro-pyranyl moiety?
Methodological Answer:
- Steric Control: Use bulky substituents on the pyran ring to reduce undesired regiochemistry. For example, 2,6-dimethyl groups on tetrahydro-pyran enhance steric hindrance .
- Catalytic Optimization: Screen Lewis acids (e.g., BF-EtO) to improve electrophilic substitution efficiency.
- Reaction Monitoring: Employ in-situ IR spectroscopy to track intermediate formation and adjust reaction time/temperature dynamically.
Basic: What stability tests are recommended for long-term storage of this compound?
Methodological Answer:
- Accelerated Degradation Studies: Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC to assess hydrolytic stability.
- Light Sensitivity: Conduct UV-vis spectroscopy under UV exposure (e.g., 254 nm) to detect photodegradation. Store in amber vials at -20°C .
Advanced: How do substituents on the pyridine ring influence reactivity in downstream applications?
Methodological Answer:
- Electron-Withdrawing Effects: The N-oxide group increases electrophilicity at the 2- and 4-positions, facilitating nucleophilic substitutions.
- Steric Effects: The tetrahydro-pyranyl group’s bulkiness may hinder reactions at the 3-position. Compare with unsubstituted pyridine 1-oxide derivatives (e.g., 4-azidopyridine 1-oxide ) to quantify steric contributions.
Advanced: What computational methods aid in predicting the compound’s biological activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
